3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to impact a variety of biochemical pathways, often leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, often contributing to their pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-bearing compounds, which include 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that pyrazole-bearing compounds can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where these compounds take part, as well as the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with 1,3-dimethyl-5-pyrazolone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-5-yl)pyridine: Lacks the methyl groups on the pyrazole ring, which can affect its reactivity and biological activity.
3-(1,3-Dimethyl-1H-pyrazol-5-yl)quinoline:
Uniqueness
3-(1,3-Dimethyl-1H-pyrazol-5-yl)pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which provides a versatile scaffold for chemical modifications. The methyl groups on the pyrazole ring can also influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-10(13(2)12-8)9-4-3-5-11-7-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQQZKYADSVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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